molecular formula C13H17BrN2 B2611476 [(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine CAS No. 883834-73-9

[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine

Cat. No.: B2611476
CAS No.: 883834-73-9
M. Wt: 281.197
InChI Key: XFMPEYGGCHVJJH-UHFFFAOYSA-N
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Description

[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, an ethyl group at the 7-position, and a dimethylamine group attached to the indole ring via a methylene bridge.

Chemical Reactions Analysis

Types of Reactions

[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine is unique due to its specific substitution pattern and the presence of the dimethylamine group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(5-bromo-7-ethyl-1H-indol-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2/c1-4-9-5-11(14)6-12-10(8-16(2)3)7-15-13(9)12/h5-7,15H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMPEYGGCHVJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C(=CN2)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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